molecular formula C15H21NO2 B255467 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide

4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide

Cat. No. B255467
M. Wt: 247.33 g/mol
InChI Key: STYCGUFAPQLLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPAR-delta) agonists. This compound has gained significant attention in the scientific community due to its potential applications in improving endurance, reducing body fat, and enhancing performance in athletes.

Mechanism of Action

4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide functions as a PPAR-delta agonist, which activates the receptor and promotes the expression of genes involved in fatty acid oxidation and glucose metabolism. This leads to increased energy expenditure, improved endurance, and reduced body fat. Additionally, 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its effects on endurance.
Biochemical and Physiological Effects
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide has been shown to have several biochemical and physiological effects. It increases energy expenditure by promoting fatty acid oxidation and glucose metabolism. It also improves endurance by increasing the expression of genes involved in mitochondrial biogenesis. Additionally, it reduces body fat and improves insulin sensitivity in obese mice. However, there is limited research on the long-term effects of 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide on human health, and more studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide in lab experiments is its ability to activate PPAR-delta, which plays a crucial role in regulating fatty acid oxidation and glucose metabolism. This makes it a useful tool for studying the effects of PPAR-delta activation on energy metabolism and endurance. However, there are also limitations to using 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide in lab experiments. Its effects on human health are not well understood, and there is limited research on the long-term effects of the drug. Additionally, it is important to use appropriate doses and controls in lab experiments to ensure accurate results.

Future Directions

For research include studying the drug's potential applications in humans and developing more selective PPAR-delta agonists.

Synthesis Methods

4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide is synthesized using a multistep process that involves the reaction of 2,5-dimethylphenol with propargyl bromide to form 4-(2,5-dimethylphenoxy)but-2-yn-1-ol. The intermediate is then reacted with 4-bromobutanoyl chloride to form 4-(2,5-dimethylphenoxy)butanoyl chloride. Finally, the product is reacted with prop-2-en-1-amine to obtain 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide has been extensively studied for its potential applications in improving endurance and reducing body fat. It has been shown to activate PPAR-delta, which plays a crucial role in regulating fatty acid oxidation and glucose metabolism. Several studies have demonstrated that 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide can increase the expression of genes involved in fatty acid oxidation and improve endurance in both mice and humans. Additionally, it has been shown to reduce body fat and improve insulin sensitivity in obese mice.

properties

Product Name

4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide

InChI

InChI=1S/C15H21NO2/c1-4-9-16-15(17)6-5-10-18-14-11-12(2)7-8-13(14)3/h4,7-8,11H,1,5-6,9-10H2,2-3H3,(H,16,17)

InChI Key

STYCGUFAPQLLLC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCCCC(=O)NCC=C

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(=O)NCC=C

Origin of Product

United States

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